Rimcazole dihydrochloride
Rimcazole dihydrochloride
Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo.
Brand Name:
Vulcanchem
CAS No.:
75859-03-9
VCID:
VC0004365
InChI:
InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;;
SMILES:
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Molecular Formula:
C21H29Cl2N3
Molecular Weight:
394.4 g/mol
Rimcazole dihydrochloride
CAS No.: 75859-03-9
Inhibitors
VCID: VC0004365
Molecular Formula: C21H29Cl2N3
Molecular Weight: 394.4 g/mol
CAS No. | 75859-03-9 |
---|---|
Product Name | Rimcazole dihydrochloride |
Molecular Formula | C21H29Cl2N3 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | 9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;dihydrochloride |
Standard InChI | InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;; |
Standard InChIKey | ZWHRZGHGYMUSRM-VWDRLOGHSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
SMILES | CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Canonical SMILES | CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Description | Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo. |
Synonyms | BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |
Reference | 1. CNS Drug Rev. 2004 Spring;10(1):1-22. Review of the pharmacological and clinical profile of rimcazole. Gilmore DL(1), Liu Y, Matsumoto RR. Author information: (1)Department of Pharmaceutical Sciences, University of Oklahoma Health Sciences Center, P. O. Box 26901, Oklahoma City, OK 73190, USA. Rimcazole is a carbazole derivative that acts in part as a sigma receptor antagonist. Wellcome Research Laboratories introduced this compound during the 1980s when it was hypothesized to be a novel antipsychotic with an improved side effect profile. However, subsequent clinical trials demonstrated that rimcazole lacked efficacy in schizophrenic patients and it is now primarily used as an experimental tool. In addition to its actions as a sigma receptor antagonist, rimcazole also has high affinity for dopamine transporters, and in recent years it has served as a lead compound for the development of novel dopamine transporter ligands. Although rimcazole cannot be considered a selective ligand for sigma receptors, the recent development of other selective agonists and antagonists for sigma receptors have aided in clarifying the involvement of these receptors in the actions of rimcazole. Many of the physiological and behavioral effects of rimcazole can in fact be ascribed to its action as a sigma receptor antagonist, although there are exceptions. Rimcazole is likely to have a continued role in elucidating sigma receptor function in either in vitro or in vivo systems where sigma receptor-mediated effects can be studied independently of the influence of dopamine and serotonin transporters. 2. Med Res Rev. 2002 Sep;22(5):429-64. Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and rimcazole. Newman AH(1), Kulkarni S. Author information: (1)Medicinal Chemistry Section, National Institute on Drug Abuse--Intramural Research Program, National Institutes of Health, 5500 Nathan Shock Drive, Baltimore, Maryland 21224, USA. anewman@intra.nida.nih.gov In an attempt to discover a cocaine-abuse pharmacotherapeutic, extensive investigation has been directed toward elucidating the molecular mechanisms underlying the reinforcing effects of this psychostimulant drug. The results of these studies have been consistent with the inhibition of dopamine uptake, at the dopamine transporter (DAT), which results in a rapid and excessive accumulation of extracellular dopamine in the synapse as being the mechanism primarily responsible for the locomotor stimulant actions of cocaine. Nevertheless, investigation of the serotonin (SERT) and norepinephrine (NET) transporters, as well as other receptor systems, with which cocaine either directly or indirectly interacts, has suggested that the DAT is not solely responsible for the reinforcing effects of cocaine. In an attempt to further elucidate the roles of these systems in the reinforcing effects of cocaine, selective molecular probes, in the form of drug molecules, have been designed, synthesized, and characterized. Many of these compounds bind potently and selectively to the DAT, block dopamine reuptake, and are behaviorally cocaine-like in animal models of psychostimulant abuse. However, there have been exceptions noted in several classes of dopamine uptake inhibitors that demonstrate behavioral profiles that are distinctive from cocaine. Structure-activity relationships between chemically diverse dopamine uptake inhibitors have suggested that different binding interactions, at the molecular level on the DAT, as well as divergent actions at the other monoamine transporters may be related to the differing pharmacological actions of these compounds, in vivo. These studies suggest that novel dopamine uptake inhibitors, which are structurally and pharmacologically distinct from cocaine, may be developed as potential cocaine-abuse therapeutics. |
PubChem Compound | 53388 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume